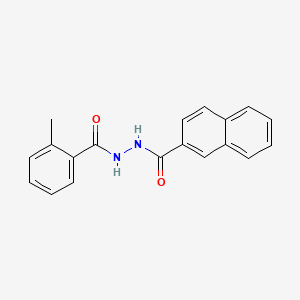

2'-(2-Methylbenzoyl)-2-naphthohydrazide

描述

2’-(2-Methylbenzoyl)-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring system substituted with a 2-methylbenzoyl group and a hydrazide functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Methylbenzoyl)-2-naphthohydrazide typically involves the reaction of 2-naphthohydrazide with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for 2’-(2-Methylbenzoyl)-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

化学反应分析

Types of Reactions

2’-(2-Methylbenzoyl)-2-naphthohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogen-substituted naphthohydrazides.

科学研究应用

2’-(2-Methylbenzoyl)-2-naphthohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.

作用机制

The mechanism of action of 2’-(2-Methylbenzoyl)-2-naphthohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the aromatic rings can participate in π-π interactions with biological molecules, affecting their function.

相似化合物的比较

Similar Compounds

2’-(2-Methylbenzoyl)-2-naphthohydrazide: Characterized by the presence of a 2-methylbenzoyl group.

2’-(2-Chlorobenzoyl)-2-naphthohydrazide: Similar structure but with a chlorine substituent instead of a methyl group.

2’-(2-Nitrobenzoyl)-2-naphthohydrazide: Contains a nitro group instead of a methyl group.

Uniqueness

2’-(2-Methylbenzoyl)-2-naphthohydrazide is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its ability to interact with biological membranes.

生物活性

2'-(2-Methylbenzoyl)-2-naphthohydrazide is an organic compound belonging to the hydrazide class, characterized by a naphthalene ring system substituted with a 2-methylbenzoyl group. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings.

- IUPAC Name : N'-(2-methylbenzoyl)naphthalene-2-carbohydrazide

- Molecular Formula : C19H16N2O2

- CAS Number : 83803-94-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological molecules. The hydrazide functional group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The aromatic rings in the compound facilitate π-π interactions with biomolecules, which may influence their function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be relevant in therapeutic contexts.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis, suggesting that the compound could serve as a lead structure for developing novel anticancer agents.

Case Study: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific metabolic enzymes. Results indicated that the compound effectively inhibited enzyme activity, which could have implications for metabolic disorders.

常见问题

Basic Research Questions

Q. What is the standard synthetic protocol for 2'-(2-Methylbenzoyl)-2-naphthohydrazide, and what critical parameters influence yield?

The compound is synthesized via a condensation reaction between 2-naphthohydrazide and 2-methylbenzoyl chloride under reflux conditions. Key steps include:

- Reaction Setup : Combine equimolar amounts of 2-naphthohydrazide and 2-methylbenzoyl chloride in a polar aprotic solvent (e.g., glacial acetic acid).

- Reflux : Heat at 100–110°C for 4–8 hours under reflux to ensure complete acylation .

- Workup : Quench with ice-cold water to precipitate the product, followed by filtration and recrystallization from methanol to enhance purity .

Critical Parameters : - Solvent choice (acetic acid enhances reactivity of acyl chlorides).

- Reaction time and temperature (prolonged reflux improves yield but risks decomposition).

- Purification method (recrystallization solvents impact crystal purity and morphology) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Mass Spectrometry (MS) : Exact mass determination (e.g., 304.1212 Da for C₁₉H₁₆N₂O₂) validates molecular formula consistency .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons from naphthyl and methylbenzoyl groups).

- X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement of functional groups, as demonstrated for analogous hydrazide derivatives .

- FT-IR : Confirms N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches characteristic of hydrazide bonds .

Q. What are the common derivatives of 2-naphthohydrazide explored in pharmacological research, and how are they synthesized?

Derivatives often include substitutions on the benzoyl or naphthyl groups. Examples:

- Halogenated Analogues : Replace 2-methylbenzoyl with 3-bromobenzoyl (synthesized via bromobenzoyl chloride condensation) .

- Schiff Base Derivatives : React hydrazide with aldehydes (e.g., thiophene-2-carbaldehyde) to form hydrazones for metal coordination studies .

- Triazinone Derivatives : Condense with oxazolones under acidic conditions to generate heterocyclic systems with potential bioactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data between theoretical predictions and experimental results for this compound?

- Regioisomer Discrimination : Use 2D NMR (e.g., NOESY or HSQC) to differentiate naphthyl proton environments. For example, coupling patterns in COSY can distinguish between 2'- and 3'-substituted isomers.

- X-ray Validation : Resolve ambiguities by comparing experimental NMR shifts with those predicted from crystal structures of related compounds .

- Dynamic Effects : Assess temperature-dependent NMR to rule out conformational exchange broadening signals .

Q. What strategies optimize the recrystallization of this compound to achieve high purity?

- Solvent Screening : Test solvents like methanol, ethanol, or acetonitrile for solubility gradients. Methanol is effective for removing unreacted starting materials .

- Gradient Cooling : Slowly reduce temperature during recrystallization to promote large crystal formation and trap impurities in the mother liquor.

- Charcoal Treatment : Add activated charcoal to adsorb colored impurities during hot filtration .

Q. In designing bioactivity studies, what in vitro assays are appropriate for evaluating the anti-inflammatory potential of this compound?

- Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values against COX-1/COX-2 enzymes via fluorometric or colorimetric assays.

- Cytokine Profiling : Use ELISA to quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages.

- NF-κB Pathway Analysis : Employ luciferase reporter assays in HEK293 cells to assess inhibition of inflammatory signaling .

Note : Structural analogs of hydrazides have shown anti-inflammatory activity, suggesting similar mechanisms .

属性

IUPAC Name |

N'-(2-methylbenzoyl)naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-13-6-2-5-9-17(13)19(23)21-20-18(22)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZLECZNFLCRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232680 | |

| Record name | 2'-(2-Methylbenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-94-5 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-(2-methylbenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Methylbenzoyl)-2-naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-(2-Methylbenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(2-methylbenzoyl)-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。